ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a bromophenyl group and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate typically involves the reaction of 4-bromophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate ethyl 2-[(4-bromophenyl)methoxy]acetate. The intermediate is then cyclized with an appropriate reagent, such as ammonium acetate, to form the oxazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxazole derivatives.
Scientific Research Applications
Ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chlorophenyl)methoxy]-1,3-oxazole-4-carboxylate
- Ethyl 2-[(4-fluorophenyl)methoxy]-1,3-oxazole-4-carboxylate
- Ethyl 2-[(4-methylphenyl)methoxy]-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Properties
CAS No. |
1912531-33-9 |
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Molecular Formula |
C13H12BrNO4 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-2-17-12(16)11-8-19-13(15-11)18-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
SLMNUBIVSNDUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)OCC2=CC=C(C=C2)Br |
Purity |
92 |
Origin of Product |
United States |
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